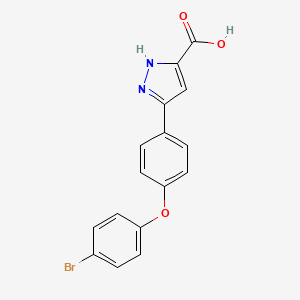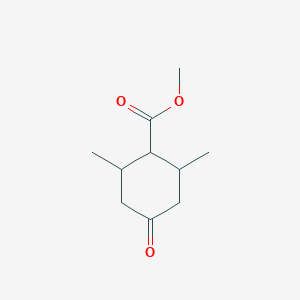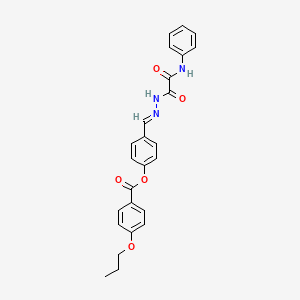![molecular formula C14H20 B11951157 Bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene- CAS No. 4433-05-0](/img/structure/B11951157.png)
Bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene- is a unique organic compound characterized by its bicyclic structure. This compound falls under the category of cyclopropane derivatives and is known for its strained ring system, which imparts significant reactivity. The compound’s structure consists of two fused cyclopropane rings, making it an interesting subject for various chemical studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene- can be synthesized through the transition metal-catalyzed cycloisomerization of 1,6-enynes. This method typically employs catalysts such as platinum (II) and gold (I) to facilitate the cycloisomerization process . The reaction conditions often involve mild temperatures and inert atmospheres to ensure the stability of the intermediates and the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing the catalyst loading, reaction time, and purification processes to achieve higher yields and purity suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are facilitated by the strained ring system, making it reactive towards nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or cycloalkanes.
Substitution: Formation of substituted cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
Bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its reactive strained ring system.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Wirkmechanismus
The mechanism of action of bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene- involves the release of ring strain upon reaction. This strain release provides a thermodynamic driving force for various chemical transformations. The compound can coordinate to metal species, facilitating ring-opening reactions and subsequent transformations. The molecular targets and pathways involved depend on the specific reaction and the conditions employed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[4.1.0]heptane:
Bicyclo[3.2.2]nonadienes: These compounds have a similar bicyclic framework but differ in the ring size and substitution pattern.
Uniqueness
Bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene- is unique due to its highly strained bicyclic structure, which imparts significant reactivity. This makes it a valuable compound for studying ring strain effects and exploring new synthetic methodologies .
Eigenschaften
CAS-Nummer |
4433-05-0 |
|---|---|
Molekularformel |
C14H20 |
Molekulargewicht |
188.31 g/mol |
IUPAC-Name |
7-(7-bicyclo[4.1.0]heptanylidene)bicyclo[4.1.0]heptane |
InChI |
InChI=1S/C14H20/c1-2-6-10-9(5-1)13(10)14-11-7-3-4-8-12(11)14/h9-12H,1-8H2 |
InChI-Schlüssel |
PGJOOQCXPNHXDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)C2=C3C4C3CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



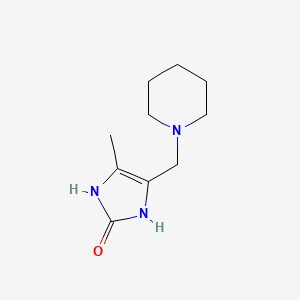
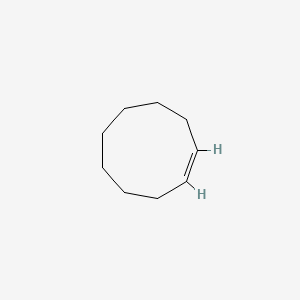
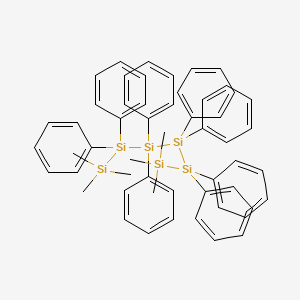
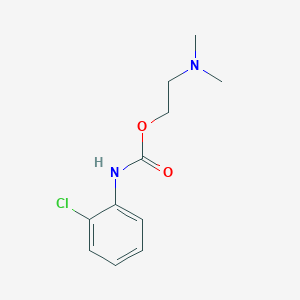

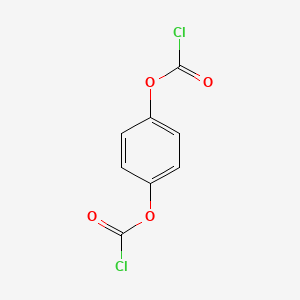
![2-[(4-Bromo-3-methylphenyl)carbamoyl]benzoic acid](/img/structure/B11951133.png)
